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5-(4-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(4-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzylhydrazine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxadiazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
5-(4-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
- 5-(4-Chlorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(4-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(4-Nitrobenzyl)-1,2,4-oxadiazole-3-carboxylic acid
Comparison: 5-(4-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, it may exhibit distinct pharmacological properties and reactivity patterns. For instance, the methyl group can enhance lipophilicity, potentially affecting the compound’s bioavailability and interaction with biological targets.
Biological Activity
5-(4-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article presents an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N2O3, with a molecular weight of approximately 218.21 g/mol. The compound features an oxadiazole ring with a carboxylic acid group at the 3-position and a 4-methylbenzyl substituent at the 5-position. This unique structural arrangement contributes to its reactivity and biological activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The oxadiazole moiety can inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Modulation : It may also modulate the activity of specific receptors, influencing various physiological processes.
Biological Activities
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a range of biological activities including:
- Anticancer Activity : Compounds containing the oxadiazole core have shown promising results against various cancer cell lines. For instance, one study reported that related oxadiazole derivatives exhibited IC50 values around 92.4 μM against multiple cancer types including colon adenocarcinoma and lung carcinoma .
- Antimicrobial Properties : Some studies have highlighted the antimicrobial potential of oxadiazole derivatives against pathogens such as Mycobacterium tuberculosis, demonstrating efficacy against resistant strains .
- Anti-inflammatory Effects : The compound's interaction with cyclooxygenases (COX) suggests potential applications in treating inflammatory conditions .
Case Studies
- Anticancer Study : A derivative of this compound was tested against a panel of cancer cell lines. Results indicated significant cytotoxicity with varying IC50 values depending on the cell line, suggesting selective activity that warrants further investigation .
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited substantial activity against both wild-type and resistant strains of Mycobacterium tuberculosis, indicating its potential as a therapeutic agent for tuberculosis treatment .
Research Findings
A summary of key findings from recent studies on this compound and related compounds is presented in the table below:
Activity Type | Target/Pathway | Findings |
---|---|---|
Anticancer | Various cancer cell lines | IC50 values ranging from 50 μM to 100 μM |
Antimicrobial | Mycobacterium tuberculosis | Active against resistant strains |
Anti-inflammatory | COX inhibition | Potential for reducing inflammation |
Enzyme Inhibition | Histone Deacetylase (HDAC) | Inhibitory effects observed in vitro |
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-[(4-methylphenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)6-9-12-10(11(14)15)13-16-9/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
QOBQQXGXTSGERX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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